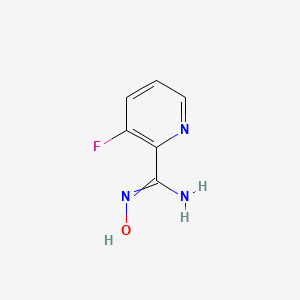

3-Fluoro-N-hydroxypicolinimidamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N'-hydroxypyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-4-2-1-3-9-5(4)6(8)10-11/h1-3,11H,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METJYNQWGHRJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=NO)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro N Hydroxypicolinimidamide and Its Analogues

Established Synthetic Pathways to 3-Fluoro-N-hydroxypicolinimidamide Core

The formation of the this compound core relies on robust and efficient chemical transformations, primarily starting from readily available pyridine (B92270) precursors.

Amidoximation Reactions from Cyanopyridine Precursors

A prevalent and effective method for the synthesis of N-hydroxypicolinimidamides is the amidoximation of the corresponding cyanopyridine precursors. This reaction involves the addition of hydroxylamine (B1172632) to the nitrile group, yielding the desired amidoxime (B1450833) functionality.

A key precursor for this transformation is a halogenated 3-fluoro-2-cyanopyridine, such as 6-bromo-3-fluoro-2-pyridinecarbonitrile. The generation of the amidoxime from this cyanopyridine is typically achieved by treatment with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in a suitable solvent like ethanol (B145695) at room temperature. soton.ac.uk This late-stage introduction of the polar amidoxime group is a strategic approach in multi-step syntheses. soton.ac.ukresearchgate.net

The general reaction scheme for the amidoximation of a cyanopyridine is presented below:

Scheme 1: General amidoximation of a cyanopyridine precursor.

This method is advantageous due to its operational simplicity and the generally high yields obtained under mild reaction conditions.

Multi-Step Conversions from Pyridine Aldehydes and Halogenated Pyridines

While direct conversion from pyridine aldehydes is less commonly documented for this specific scaffold, multi-step sequences originating from halogenated pyridines are fundamental. The synthesis often commences with a commercially available or readily synthesized halopyridine which is then subjected to a series of transformations to introduce the required functional groups.

For instance, the synthesis of 6-alkynyl-3-fluoro-2-pyridinamidoximes starts with 6-bromo-3-fluoro-2-cyanopyridine. soton.ac.uk This highlights the importance of halogenated pyridines as versatile starting materials. The halogen atom serves as a handle for further functionalization, such as cross-coupling reactions, before the conversion of the cyano group to the amidoxime.

The synthesis of the cyanopyridine precursor itself can be achieved through various methods, including the cyanation of a corresponding halopyridine. For example, 2-halopyridine compounds can be converted to 2-cyanopyridines using a cyanide source in the presence of a catalyst. google.comepo.org This approach avoids the use of harsh conditions and heavy metals often associated with older cyanation methods. google.comepo.org

Diversification Strategies for this compound Analogues

To explore the structure-activity relationships and to develop compounds with tailored properties, various diversification strategies are employed to functionalize the core this compound structure.

Carbon-Carbon Cross-Coupling Reactions for Pyridine Ring Functionalization (e.g., Sonogashira Reaction)

The Sonogashira reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for the functionalization of the pyridine ring in the synthesis of this compound analogues. soton.ac.ukresearchgate.netscirp.org

In a typical procedure, a halogenated fluorocyanopyridine, such as 6-bromo-3-fluoro-2-cyanopyridine, is coupled with a variety of terminal alkynes in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system like THF/Et₃N. soton.ac.uk This reaction can be performed at room temperature and tolerates a wide range of functional groups on the alkyne partner, including free alcohols and amines. soton.ac.uk

The general scheme for the Sonogashira coupling is as follows:

Scheme 2: Sonogashira cross-coupling reaction on a halogenated pyridine.

The reactivity of the halide in the Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Introduction of Alkynyl and Alkyl Substituents

The Sonogashira coupling, as detailed above, is the primary method for introducing alkynyl substituents onto the pyridine ring. A diverse array of alkynes, including both unfunctionalized and functionalized derivatives, can be successfully coupled to introduce various alkynyl moieties at specific positions of the pyridine core. soton.ac.uk

Furthermore, the resulting alkynyl-substituted pyridines can serve as precursors for the introduction of alkyl substituents. This can be achieved through the hydrogenation of the alkyne triple bond to yield the corresponding saturated alkyl linkage. This two-step sequence of Sonogashira coupling followed by hydrogenation provides access to a broad range of alkyl-functionalized analogues. soton.ac.uk

Formation of Picolinimidoyl Chloride Intermediates for Further Derivatization

Detailed information regarding the specific formation of 3-fluoropicolinimidoyl chloride intermediates from the corresponding N-hydroxypicolinimidamide for further derivatization is not extensively available in the reviewed literature. However, the general synthesis of imidoyl chlorides from amides is a well-established transformation. This typically involves the treatment of a secondary amide with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. While this provides a potential route for the conversion of an amide precursor to a reactive imidoyl chloride, its direct applicability to N-hydroxypicolinimidamides for the synthesis of analogues requires further investigation.

Stereochemical Considerations in Synthesis

The presence of stereocenters in analogues of this compound requires synthetic routes that can control the three-dimensional arrangement of atoms. The geometry of the N-hydroxyimidamide group itself introduces the possibility of E/Z isomerism. The relative orientation of the hydroxyl group with respect to the rest of the molecule can significantly influence its biological activity and physicochemical properties.

The synthesis of enantiomerically pure or enriched compounds is often a key objective. Asymmetric synthesis, employing chiral auxiliaries, catalysts, or substrates, is a primary strategy to achieve this. For instance, the introduction of a chiral center on the picoline ring or on a substituent would necessitate a stereoselective approach to ensure the desired configuration of the final product. Research in this area focuses on developing methods that provide high diastereoselectivity or enantioselectivity, thus avoiding the need for challenging and often inefficient chiral separations of the final products.

Key research findings in the stereoselective synthesis of related nitrogen-containing heterocyclic compounds often highlight the use of transition metal-catalyzed cross-coupling reactions with chiral ligands or organocatalytic approaches. The specific electronic nature of the fluorinated pyridine ring can influence the stereochemical course of these reactions, posing both challenges and opportunities for methodological development.

Advanced Synthetic Approaches and Challenges

Overcoming the challenges associated with the synthesis of this compound and its analogues has led to the exploration of advanced synthetic methodologies. Traditional multi-step syntheses can be lengthy and low-yielding, prompting the development of more efficient and robust protocols.

One of the primary challenges lies in the selective functionalization of the pyridine ring, particularly in the presence of the activating fluorine substituent. The regioselectivity of reactions such as lithiation or halogen-metal exchange must be carefully controlled to avoid the formation of undesired isomers. Furthermore, the N-hydroxyimidamide moiety can be sensitive to harsh reaction conditions, necessitating the use of mild and chemoselective reagents.

Advanced synthetic approaches being investigated include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous intermediates. The application of flow chemistry could enable the telescoped synthesis of this compound, minimizing intermediate isolation steps.

Photoredox Catalysis: This approach utilizes visible light to initiate single-electron transfer processes, enabling novel and mild bond-forming reactions. Photoredox catalysis could provide new avenues for the construction of the core structure or for the late-stage functionalization of advanced intermediates.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. The use of enzymes, either isolated or in whole-cell systems, could be explored for the stereoselective synthesis of chiral analogues or for the challenging N-hydroxylation step.

Structure Activity Relationship Sar Studies of 3 Fluoro N Hydroxypicolinimidamide and Its Derivatives

Positional and Substituent Effects on Biological Activity

The introduction of a fluorine atom into a molecule, such as at the 3-position of the pyridine (B92270) ring in 3-Fluoro-N-hydroxypicolinimidamide, can profoundly alter its biological and physicochemical properties. nih.gov Fluorine, being the most electronegative element, can modulate the electronic distribution within the aromatic ring, influencing its pKa and susceptibility to metabolic enzymes. nih.gov This substitution can lead to enhanced binding affinity through various non-covalent interactions, including dipole-dipole, ion-dipole, and even weak hydrogen bonds with appropriate donors. nih.govacs.org

The presence of fluorine on a pyridine ring can also lead to the formation of halogen bonds, a type of non-covalent interaction that has gained increasing attention in drug design. ucmerced.edu Specifically, a nitrogen-fluorine halogen bond can occur, influencing the molecule's conformation and interaction with its target. ucmerced.edu Furthermore, the addition of fluorine atoms to an aromatic system can introduce a phenomenon known as "fluoromaticity," where new molecular orbitals are created that can further stabilize the ring structure. nih.gov This stabilization can result in shorter bond lengths within the ring and increased resistance to addition reactions. nih.govacs.org The strategic placement of fluorine can therefore be a powerful tool to enhance ligand affinity and improve drug-like properties. nih.gov

| Property Influenced by Fluorine | Description of Effect | Potential Outcome |

|---|---|---|

| Electronic Properties | Strongly electron-withdrawing, altering the pKa of the pyridine ring. | Modified binding interactions and metabolic stability. |

| Lipophilicity | Increases local lipophilicity, which can affect cell membrane permeability. | Improved absorption and distribution. |

| Binding Interactions | Can participate in favorable multipolar interactions with protein backbones (e.g., C–F···C=O). nih.gov | Enhanced binding affinity and potency. |

| Metabolic Stability | Blocks sites susceptible to oxidative metabolism. | Increased half-life of the compound. |

| Conformation | Can induce specific conformational preferences due to steric and electronic effects. nih.gov | Optimized fit within a biological target's binding site. |

The amidoxime (B1450833) group (–C(=NOH)NH2) is recognized as a privileged pharmacophore in medicinal chemistry. nih.gov This functional group is a versatile bioisostere for carboxylic acids and other acidic moieties, and it possesses a unique set of electronic and steric properties that enable it to act as a potent metal-binding group. Specifically, the N-hydroxy functionality of the amidoxime can chelate metal ions present in the active sites of metalloenzymes, a common mechanism of action for inhibitors of enzymes such as urease and aminopeptidases.

The ability of the amidoxime to exist in different tautomeric forms and to act as both a hydrogen bond donor and acceptor further contributes to its utility in drug design. researchgate.net This versatility allows for multiple points of interaction within a receptor binding pocket, often leading to high-affinity binding. The abstract nature of pharmacophores allows for the identification of structurally diverse compounds that can elicit a similar biological response. nih.gov

Modifications to the pyridine ring and any associated side chains are a fundamental aspect of SAR studies to fine-tune the activity of lead compounds. Altering the substitution pattern on the pyridine ring can impact the molecule's electronics, solubility, and steric profile. For example, the position of the nitrogen atom in the pyridine ring is critical as it influences the molecule's basicity and hydrogen bonding capacity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com This approach is invaluable for predicting the activity of novel compounds and for optimizing lead structures. youtube.comyoutube.com

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. iupac.orgslideshare.net The fundamental assumption of CoMFA is that the interactions between a ligand and its receptor are non-covalent, and that changes in biological activity are related to variations in the steric and electrostatic fields of the molecules. ijpsonline.com

In a typical CoMFA study, a series of structurally related compounds are aligned based on a common scaffold. The steric and electrostatic interaction energies of each molecule are then calculated at various points on a 3D grid surrounding the molecules, using a probe atom. google.com These calculated energy values serve as the independent variables in a partial least squares (PLS) regression analysis, with the biological activity data as the dependent variable. ijpsonline.com

The output of a CoMFA analysis is a 3D contour map that visually represents the regions where steric bulk, positive electrostatic potential, or negative electrostatic potential is favorable or unfavorable for biological activity. nih.gov These maps provide medicinal chemists with intuitive, graphical insights into the SAR of the compound series, guiding the rational design of more potent analogs. slideshare.net For a series of fluorinated pyridine derivatives, a CoMFA study could highlight the specific spatial regions where the electronegative fluorine atom contributes positively or negatively to the binding affinity, and where steric modifications to the pyridine ring or side chains would be most beneficial.

| Step in CoMFA | Description | Purpose |

|---|---|---|

| 1. Molecular Modeling and Alignment | A set of molecules with known biological activities are built and aligned based on a common structural feature. | To ensure that the comparison of molecular fields is meaningful. |

| 2. Calculation of Molecular Fields | Steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated for each molecule on a 3D grid. google.com | To generate the descriptors (independent variables) for the QSAR model. |

| 3. Statistical Analysis (PLS) | Partial Least Squares regression is used to correlate the field data with the biological activities. ijpsonline.com | To build a predictive statistical model and identify the most relevant field regions. |

| 4. Visualization of Results | The results are displayed as 3D contour maps, showing regions of favorable and unfavorable steric and electrostatic interactions. nih.gov | To provide a visual and intuitive guide for designing new molecules with improved activity. |

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method. It is used to generate a statistical model that correlates the biological activity of a series of compounds with their 3D molecular properties. These properties, or fields, typically include steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. The resulting contour maps from a CoMSIA study can visually guide medicinal chemists in designing new molecules with potentially improved activity by highlighting regions where specific physicochemical properties are favorable or unfavorable.

However, for this compound, no published studies were found that have applied the CoMSIA methodology. Therefore, no data tables or detailed research findings on the steric, electrostatic, or other field contributions to its activity can be presented.

Conformational Dynamics and Molecular Flexibility in Relation to SAR

The conformational dynamics and molecular flexibility of a compound are crucial for its interaction with biological targets. The ability of a molecule to adopt a specific three-dimensional shape, or conformation, is often a prerequisite for binding to a receptor or enzyme. The flexibility of a molecule determines its ability to adapt its shape to the binding site.

Studying these aspects often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational methods such as molecular dynamics simulations. These studies provide insights into the preferred conformations of a molecule and how its flexibility might influence its biological activity.

Mechanistic Investigations of Biological Activities

Enzyme Reactivation Studies

A significant area of investigation for compounds structurally related to 3-Fluoro-N-hydroxypicolinimidamide is their capacity to reactivate cholinesterases that have been inhibited by organophosphorus compounds. Organophosphorus agents, including certain pesticides and nerve agents, exert their toxicity by covalently binding to the active site of acetylcholinesterase (AChE), leading to a buildup of the neurotransmitter acetylcholine (B1216132) and subsequent cholinergic crisis. The primary therapeutic strategy involves the administration of an oxime-based reactivator to cleave the organophosphate from the enzyme's active site.

In vitro studies are crucial for determining the intrinsic ability of a compound to reactivate inhibited cholinesterases. Research has demonstrated that various oximes can reactivate human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) after inhibition by organophosphorus compounds like paraoxon (B1678428) and leptophos-oxon. nih.govmdpi.com The effectiveness of these reactivators is highly dependent on their chemical structure and the specific organophosphate inhibitor. nih.gov

For instance, in studies with paraoxon-inhibited human AChE, obidoxime (B3283493) and trimedoxime have shown high reactivation efficacy. nih.gov Similarly, when human AChE was inhibited by leptophos-oxon, methoxime, trimedoxime, obidoxime, and the experimental oxime K027 were found to be the most potent reactivators. mdpi.com The structural features of the reactivator, such as being a symmetrical bisquaternary compound with specific aldoxime and carbamoyl (B1232498) groups, influence its potency. mdpi.com While direct data for this compound is not extensively published, its N-hydroxypicolinimidamide core is a key feature of many potent reactivators.

Table 1: In Vitro Reactivation of Paraoxon-Inhibited Human Cholinesterases by Various Oximes

| Reactivator | Concentration (µM) | AChE Reactivation (%) | BuChE Reactivation (%) |

|---|---|---|---|

| Pralidoxime (B1201516) | 100 | < 25 | < 12.5 |

| Obidoxime | 100 | 96.8 | < 12.5 |

| Trimedoxime | 100 | 86.0 | 12.4 |

| Methoxime | 100 | < 25 | < 12.5 |

| HI-6 | 100 | < 25 | < 12.5 |

Data sourced from in vitro studies on human erythrocyte AChE and plasma BuChE inhibited by paraoxon. nih.gov

Systematic kinetic studies have been performed on various oximes against cholinesterases inhibited by different organophosphorus agents. nih.gov For example, the inhibition rate constants (ki) for the pesticide metabolite phorate (B1677698) oxon were found to be relatively low for AChE from different species. nih.gov The subsequent reactivation kinetics revealed that obidoxime was a more effective reactivator than pralidoxime for phorate oxon-inhibited AChE. nih.gov

The structural characteristics of both the organophosphorus inhibitor and the oxime reactivator strongly influence the kinetics of inhibition, reactivation, and aging (a process that renders the inhibited enzyme resistant to reactivation). researchgate.net For instance, AChE inhibited by organophosphonates is generally more amenable to reactivation than when inhibited by phosphoramidates. researchgate.net

Table 2: Kinetic Parameters of Cholinesterase Inhibition and Reactivation

| Interaction | Parameter | Value Range | Significance |

|---|---|---|---|

| Inhibition | ki (inhibition rate constant) | 4.8×10³ to 1.4×10⁴ M⁻¹min⁻¹ (for Phorate Oxon) | Represents the rate of enzyme inhibition by the organophosphate. |

| Reactivation | kr (reactivation rate constant) | Varies with oxime and inhibitor | Indicates the rate at which the oxime removes the inhibitor from the enzyme. |

| Reactivation | KD (dissociation constant) | Varies with oxime and inhibitor | Reflects the affinity of the reactivator for the inhibited enzyme. |

Kinetic data provides a quantitative measure of the interactions between the enzyme, inhibitor, and reactivator. researchgate.netnih.gov

Modulation of Specific Protein Targets

Beyond enzyme reactivation, analogues of this compound have been investigated for their ability to modulate other protein targets, indicating a broader pharmacological potential.

Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme that plays a role in various cellular processes and is a target for cancer therapy. nih.gov Inhibitors of HDAC6 often contain a zinc-binding group, with hydroxamic acids being a common feature. nih.gov Given the structural similarities, N-hydroxypicolinimidamide derivatives are of interest.

Recently, novel HDAC6 inhibitors have been developed based on a 3-hydroxy-isoxazole zinc-binding group, representing an alternative to traditional hydroxamic acids. nih.gov Some of these compounds have demonstrated good potency in inhibiting HDAC6. nih.gov Another class of potent and highly selective HDAC6 inhibitors features a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety, which acts as a slow-binding substrate analogue. nih.gov These findings suggest that modifications of the core structure of compounds like this compound could lead to potent and selective HDAC6 inhibitors.

Table 3: Activity of Novel HDAC6 Inhibitors

| Inhibitor Class | Zinc-Binding Group | Achieved Potency (IC₅₀) | Selectivity |

|---|---|---|---|

| 3-Hydroxy-isoxazole derivatives | 3-Hydroxy-isoxazole | 700 nM (best candidate) | Good |

| DFMO derivatives | Difluoromethyl-1,3,4-oxadiazole | Single-digit nM | > 10⁴-fold over other HDACs |

Data from studies on novel, non-hydroxamate HDAC6 inhibitors. nih.govnih.gov

Currently, there is a lack of specific published research directly linking this compound or its close analogues to the antagonism of Exchange Proteins Directly Activated by cAMP (EPAC). Further studies are required to explore this potential biological activity.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. nih.gov Inhibition of urease is therefore a potential therapeutic strategy. Hydroxamic acids, such as acetohydroxamic acid, are known competitive inhibitors of urease. nih.govresearchgate.net

Given that this compound contains a related functional group, it and its analogues are plausible candidates for urease inhibition. Studies on other classes of compounds have shown that features like fluoro and methoxy (B1213986) substitutions on aromatic rings can enhance urease inhibitory activity. nih.gov For example, some N-phenyl-urea/thiourea derivatives with fluoro and methoxy groups have shown promising inhibitory potential. nih.gov The mechanism of inhibition often involves interaction with the nickel ions in the active site of the urease enzyme. researchgate.net

Table 4: Urease Inhibition by Various Compounds

| Inhibitor | Type of Inhibition | Target Organism/Enzyme | Potency |

|---|---|---|---|

| Acetohydroxamic Acid | Competitive | H. pylori | Effective at 2.5 mM |

| Baicalin | Non-competitive | H. pylori | Major effects at 8 mM |

| Ebselen | - | H. pylori | Major inhibition at 0.06 mM |

| Fluoride | Strong inhibitor | Urease | Described as pseudouncompetitive or mixed competitive/uncompetitive |

Data from in vitro urease inhibition assays. nih.govresearchgate.net

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolism of tyrosine, a process common to both plants and animals. bibliotekanauki.pl In plants, the inhibition of HPPD disrupts the formation of essential molecules like tocopherols (B72186) and plastoquinones, the latter being a critical cofactor in the biosynthesis of carotenoids which protect chlorophyll (B73375) from sun-induced degradation. wikipedia.org This disruption leads to characteristic bleaching of the plant tissues and ultimately, plant death. researchgate.net Consequently, HPPD has become a significant target for the development of herbicides. wikipedia.orgnih.gov

HPPD inhibitors are broadly categorized into chemical classes such as pyrazolones, triketones, and diketonitriles. wikipedia.org The triketone class, for instance, was developed based on leptospermone, a natural herbicide produced by certain plants for defense. wikipedia.org These inhibitors function by blocking the enzyme's active site, preventing the breakdown of tyrosine and leading to a cascade of detrimental effects on the plant's growth and survival. wikipedia.org The efficacy of these herbicides has made them crucial in managing weed resistance to other herbicides like glyphosate. wikipedia.org

While the primary application of HPPD inhibitors is in agriculture, their mechanism has also been harnessed for therapeutic purposes. bibliotekanauki.plwikipedia.org Nitisinone, a triketone HPPD inhibitor, is used to treat the rare genetic disorder, type I tyrosinemia. bibliotekanauki.pl The development of new HPPD inhibitors continues, with a focus on improving efficacy, broadening the spectrum of weed control, and ensuring crop safety. researchgate.netunl.edu

Table 1: Overview of HPPD Inhibition

| Feature | Description |

|---|---|

| Enzyme | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) |

| Function | Catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate (B1232598) in the tyrosine catabolism pathway. bibliotekanauki.pl |

| Inhibition Consequence in Plants | Blocks synthesis of tocopherols and plastoquinones, leading to chlorophyll destruction and plant death. wikipedia.org |

| Inhibitor Classes | Pyrazolones, Triketones, Diketonitriles. wikipedia.org |

| Agricultural Application | Herbicides for weed control in various crops. wikipedia.orgunl.edu |

| Therapeutic Application | Treatment of type I tyrosinemia (Nitisinone). bibliotekanauki.pl |

Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov By catalyzing the conversion of PGE2 to the inactive 15-keto-PGE2, 15-PGDH plays a critical role in regulating various physiological and pathophysiological processes. nih.gov

Recent studies have highlighted the role of 15-PGDH in regulated cell death, including ferroptosis, a form of iron-dependent cell death implicated in ischemic stroke. nih.govnih.gov Research has shown that overexpression of 15-PGDH can exacerbate cerebral injury and neuronal ferroptosis in the context of ischemic stroke. nih.gov Conversely, the inhibition of 15-PGDH has been found to be protective. nih.gov

The protective mechanism of 15-PGDH inhibition involves the activation of the PGE2/PGE2 receptor 4 (EP4) axis. nih.gov This activation leads to the upregulation of glutathione (B108866) peroxidase 4 (GPX4), a key regulator of ferroptosis, through the cAMP-response element-binding protein (CREB) and nuclear factor kappa-B (NF-κB) signaling pathways. nih.gov Therefore, inhibiting 15-PGDH presents a potential therapeutic strategy for conditions like ischemic stroke by preventing neuronal ferroptosis. nih.govnih.gov The inhibitor SW033291 has been used in studies to demonstrate this protective effect. nih.gov

Table 3: Role of 15-PGDH Inhibition in Neuroprotection

| Feature | Description |

|---|---|

| Enzyme | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) |

| Function | Degrades Prostaglandin E2 (PGE2). nih.govnih.gov |

| Pathological Role | Implicated in neuronal ferroptosis in ischemic stroke. nih.govnih.gov |

| Inhibition Effect | Protects against cerebral injury and neuronal ferroptosis. nih.gov |

| Mechanism of Protection | Activation of the PGE2/EP4 axis, leading to upregulation of GPX4. nih.gov |

| Signaling Pathways Involved | CREB and NF-κB. nih.gov |

| Potential Therapeutic Application | Treatment of ischemic stroke. nih.govnih.gov |

Inhibition of TYK2 Kinase by Analogues

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is involved in cytokine signaling pathways that are crucial for immune responses. nih.govnih.gov Dysregulation of TYK2 activity has been linked to various inflammatory and autoimmune diseases, as well as certain cancers. nih.govnih.gov Consequently, TYK2 has emerged as a promising therapeutic target.

Selective inhibition of TYK2 is a key area of drug development. nih.gov For instance, NDI-031301 is a potent and selective TYK2 inhibitor that has shown anti-leukemic activity in T-cell acute lymphoblastic leukemia (T-ALL). nih.gov Its mechanism of action involves the induction of apoptosis in cancer cells. nih.gov Interestingly, the apoptotic effect of NDI-031301 is associated with the activation of mitogen-activated protein kinases (MAPKs), specifically p38 MAPK. nih.gov

Another TYK2 inhibitor, deucravacitinib, is an allosteric inhibitor that binds to the pseudokinase (JH2) domain of TYK2, offering greater selectivity and a reduced risk of adverse events compared to some other JAK inhibitors. nih.gov This selectivity is a significant advancement in the field, as it minimizes off-target effects. TYK2 inhibitors are being investigated for a range of inflammatory skin conditions, including psoriasis. nih.gov

Table 4: TYK2 Kinase Inhibition

| Feature | Description |

|---|---|

| Enzyme | Tyrosine Kinase 2 (TYK2) |

| Function | A Janus kinase involved in cytokine signaling. nih.govnih.gov |

| Therapeutic Target | Inflammatory diseases, autoimmune disorders, and cancer. nih.govnih.gov |

| Inhibitor Example | NDI-031301 (selective inhibitor). nih.gov |

| Mechanism of Action (NDI-031301) | Induces apoptosis in T-ALL cells via p38 MAPK activation. nih.gov |

| Inhibitor Example 2 | Deucravacitinib (allosteric inhibitor). nih.gov |

| Mechanism of Action (Deucravacitinib) | Binds to the pseudokinase JH2 domain of TYK2. nih.gov |

Exploration of Antimicrobial Mechanisms of Action

Activity against Mycobacterium tuberculosis by Related Scaffolds

The rising prevalence of drug-resistant Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents with novel mechanisms of action. nih.govnorthwestern.edu Phenotypic screening of large compound libraries is a common strategy to identify new anti-mycobacterial agents. nih.gov Such screenings have identified various scaffolds with potent activity against M. tuberculosis. nih.gov

One area of focus is the development of compounds that target essential mycobacterial enzymes. For example, some novel scaffolds have been found to target the bifunctional guanosine (B1672433) pentaphosphate synthetase/polyribonucleotide nucleotidyltransferase GpsI or interact with the aminopeptidase (B13392206) PepB, which may act as a pro-drug activator. nih.gov Other research has explored dinitrobenzamide scaffolds, which are related to inhibitors of decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an enzyme crucial for mycobacterial cell wall synthesis. mdpi.com

Pyridine (B92270) carboxamide derivatives have also shown promise. northwestern.edu For instance, the compound MMV687254 was identified as a bacteriostatic inhibitor of M. tuberculosis in liquid culture but exhibited bactericidal activity within macrophages. northwestern.edu This compound is a prodrug that requires activation by the mycobacterial enzyme AmiC. northwestern.edu Furthermore, some nitroimidazole derivatives are being investigated as inhibitors of deazaflavin-dependent nitroreductase (Ddn), another key enzyme in mycolic acid biosynthesis. rsc.org

Table 5: Anti-tuberculosis Activity of Related Scaffolds

| Scaffold/Compound Class | Target/Mechanism | Key Findings |

|---|---|---|

| Novel Scaffolds | GpsI, PepB | Identified through high-throughput screening; some with low micromolar activity. nih.gov |

| Dinitrobenzamides | DprE1 (potential) | Derivatives show activity comparable to isoniazid. mdpi.com |

| Pyridine Carboxamides (e.g., MMV687254) | Prodrug activated by AmiC; induces autophagy in macrophages. northwestern.edu | Bacteriostatic in vitro, bactericidal in macrophages. northwestern.edu |

| Nitroimidazoles | Deazaflavin-dependent nitroreductase (Ddn) | Theoretical studies guide the design of potent inhibitors. rsc.org |

General Antibacterial Mechanisms of Action

The mechanisms by which chemical compounds exert antibacterial activity are diverse and can involve multiple cellular targets. nih.gov A common mechanism for certain biocides is the disruption of bacterial cell membranes. nih.gov For example, polyquaternium-1 (PQ-1) has been shown to have predominantly antibacterial activity, inducing the leakage of potassium ions (K+) from bacterial cells. nih.gov This leakage is indicative of membrane damage. nih.gov PQ-1 can also cause the lysis of spheroplasts, which are bacterial cells with their cell walls removed. nih.gov

Some antibacterial agents have a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria. journalagent.com The chemical structure of a compound, such as the presence of halogen substituents, can significantly influence its antibacterial potency. journalagent.com In contrast, other structural modifications may reduce or eliminate activity. journalagent.com

Another antibacterial strategy involves targeting multiple cellular processes simultaneously. nih.gov For instance, the phytochemical dehydrocorydaline (B211579) has been shown to combat Listeria monocytogenes by dysregulating carbohydrate metabolism, suppressing cell wall synthesis, and inhibiting bacterial motility. nih.gov This multi-targeted approach can be advantageous in overcoming bacterial resistance mechanisms. nih.gov The development of novel antibacterial agents often involves a combination of experimental testing and computational modeling to understand their structure-activity relationships and mechanisms of action. nih.gov

Table 6: General Antibacterial Mechanisms

| Mechanism | Description | Example Compound/Class |

|---|---|---|

| Membrane Disruption | Induces leakage of cellular components (e.g., K+ ions) and lysis. nih.gov | Polyquaternium-1 (PQ-1). nih.gov |

| Broad-Spectrum Inhibition | Active against a wide range of bacteria. journalagent.com | Certain phenacyl halide derivatives of β-picoline. journalagent.com |

| Multi-Targeting | Affects multiple cellular pathways simultaneously. nih.gov | Dehydrocorydaline. nih.gov |

| Structure-Activity Relationship | Chemical modifications influence antibacterial potency. journalagent.comnih.gov | Halogenated derivatives of phenacyl picolinium bromide. journalagent.com |

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Interaction Analysis

The interaction between a small molecule, or ligand, and its protein target is fundamental to its biological activity. Computational methods are instrumental in predicting and characterizing these interactions at an atomic level.

Molecular Docking for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method helps in understanding the binding mode and estimating the binding affinity, which is a measure of the strength of the interaction. For a compound like 3-Fluoro-N-hydroxypicolinimidamide, docking studies would be crucial in identifying its potential protein targets and how it might interact with them.

In a typical molecular docking workflow, the three-dimensional structure of the protein of interest is obtained from a repository like the Protein Data Bank (PDB). A virtual model of this compound would then be placed into the binding site of the protein, and various conformations and orientations of the ligand would be sampled. A scoring function is then used to rank the different poses, with the top-ranked poses representing the most likely binding modes. These studies can provide valuable insights into structure-activity relationships (SAR) and guide the design of more potent analogs. nih.govresearchgate.net

For instance, studies on related phenylpicolinamide derivatives have successfully used molecular docking to understand their inhibitory activity against targets like c-Met kinase. nih.gov These studies often reveal key interactions that contribute to the compound's potency.

Characterization of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is largely determined by non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The N-hydroxyamidine group in this compound, with its hydroxyl and amine functionalities, would be a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site. The fluorine atom, while a poor hydrogen bond acceptor, can influence the electronic properties of the pyridine (B92270) ring and indirectly affect hydrogen bonding. nih.gov

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein. The fluorinated pyridine ring of the compound would likely engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine within the binding pocket. The introduction of a fluorine atom can enhance these hydrophobic interactions. nih.gov

Computational tools can be used to visualize and quantify these interactions, providing a detailed picture of the binding event.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode predicted by docking. nih.govnih.govyoutube.com

An MD simulation would involve placing the docked complex of this compound and its target protein in a simulated physiological environment (water, ions, etc.). The simulation would then calculate the forces between all atoms and use these to predict their movements over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory can reveal:

Conformational Changes: Whether the ligand and protein undergo significant changes in their shape upon binding.

Interaction Stability: The persistence of key hydrogen bonds and hydrophobic contacts over time.

Binding Free Energy: More accurate estimations of the binding affinity can be calculated from MD simulations.

For example, MD simulations have been used to confirm the stability of docked complexes of various inhibitors, including those targeting cysteine proteases and influenza polymerase. nih.govnih.gov

Virtual Screening Approaches for Identification of Novel Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a "hit" compound with interesting biological activity, virtual screening could be employed to find other compounds with similar or better properties.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening: This method uses the structure of a known active ligand, like this compound, to find other molecules in a database with similar shapes and chemical features.

Structure-Based Virtual Screening: This approach uses the 3D structure of the protein target. Large compound libraries are docked into the protein's binding site, and the top-scoring compounds are selected for further investigation. This method has been successfully used to identify novel inhibitors for targets like ribonucleotide reductase. nih.govlongdom.org

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Guidance

For a compound to be a successful drug, it must not only bind to its target but also possess favorable ADME properties. Computational models can predict these properties early in the drug discovery process, helping to guide the selection and optimization of lead compounds. nih.govresearchgate.netjocpr.comnih.govmdpi.com

For this compound, in silico ADME predictions would assess:

Absorption: Its likelihood of being absorbed from the gut into the bloodstream. This is often related to properties like lipophilicity (LogP) and solubility.

Distribution: How the compound is distributed throughout the body, including its ability to cross cell membranes and the blood-brain barrier.

Metabolism: How the compound is broken down by enzymes in the body, which affects its half-life and potential for toxicity. The presence of the fluorine atom can influence metabolic stability. researchgate.net

Excretion: How the compound and its metabolites are removed from the body.

Various computational tools and web servers are available to predict these properties based on the chemical structure of the compound. These predictions, while not a substitute for experimental testing, are invaluable for prioritizing compounds for further development. Studies on pyridine and pyrimidine (B1678525) derivatives often include in silico ADME predictions to assess their drug-likeness. nih.govjocpr.commdpi.com

Analytical Methodologies for Chemical Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of 3-Fluoro-N-hydroxypicolinimidamide, providing insights into its atomic composition, connectivity, and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural assignment of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons on the pyridine (B92270) ring, which would exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The chemical shift of the N-hydroxy proton can be highly variable and may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF). The chemical shifts of the pyridine ring carbons are also influenced by the fluorine substituent.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a critical tool. It provides a direct observation of the fluorine nucleus, with its chemical shift being highly sensitive to the electronic environment. The spectrum is expected to show a single resonance for the fluorine atom at the 3-position of the pyridine ring, with coupling to adjacent protons.

| ¹H NMR Spectroscopic Data (Predicted) | |

| Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | Multiplet |

| NH Proton | Singlet (broad) |

| OH Proton | Singlet (broad) |

| ¹³C NMR Spectroscopic Data (Predicted) | |

| Chemical Shift (ppm) | C-F Coupling (Hz) |

| C-F | ~160 |

| Other Aromatic Carbons | 110-150 |

| C=N | ~155 |

| ¹⁹F NMR Spectroscopic Data (Predicted) | |

| Chemical Shift (ppm) | Multiplicity |

| Ar-F | Multiplet |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-Q-TOF, LCMS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which further confirms its structure. Techniques such as Electrospray Ionization-Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry provide high-resolution mass data, allowing for the determination of the elemental composition. When coupled with liquid chromatography (LCMS), it becomes a powerful tool for analyzing the compound within complex mixtures. The exact mass of the protonated molecule [M+H]⁺ would be a key piece of data for confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in this compound. Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch, the C=N bond of the imidamide, and C-F bond vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions and the chromophoric system of the molecule. The fluorinated pyridine ring constitutes the primary chromophore, and the spectrum would show absorption maxima corresponding to π-π* and n-π* transitions.

| Spectroscopic Data Summary | |

| Technique | Information Obtained |

| IR | Functional groups (O-H, N-H, C=N, C-F) |

| UV-Vis | Electronic transitions, chromophore system |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A suitable reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be developed. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This technique can also be adapted for quantitative analysis.

Preparative Chromatography for Isolation and Purification

Preparative High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the isolation and purification of compounds in the chemical and pharmaceutical industries. sielc.com Its application is crucial in obtaining high-purity samples of target molecules, such as this compound, from complex reaction mixtures or for the separation of closely related impurities. sichem.de The primary goal of preparative HPLC is not analytical quantification but rather the isolation of a specific substance in sufficient quantity and purity for further research, characterization, or use. sielc.com

The versatility of preparative HPLC stems from the availability of various chromatographic modes, including normal-phase, reversed-phase, ion-exchange, and size-exclusion chromatography. sielc.com For polar aromatic compounds like this compound, reversed-phase HPLC is a frequently employed and robust method. nih.govphenomenex.com In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The retention of the compound on the column is governed by its hydrophobicity; more hydrophobic molecules are retained longer. wikipedia.org The elution of the target compound is then achieved by modifying the composition of the mobile phase, typically by increasing the proportion of an organic solvent. wikipedia.org

The development of a preparative HPLC method often begins at an analytical scale to optimize the separation conditions before scaling up to a preparative column, which has a larger diameter and can handle higher sample loads. sielc.com Key parameters that are optimized include the choice of stationary phase, mobile phase composition (including pH and organic modifiers), flow rate, and detection wavelength.

For the purification of fluorinated pyridine derivatives and other polar aromatic compounds, reversed-phase chromatography is a common and effective choice. nih.govnih.gov The presence of the fluorine atom and the N-hydroxy-picolinimidamide group in this compound imparts a degree of polarity, making reversed-phase HPLC a suitable technique for its purification. The selection of the stationary phase, often a C18- or C8-bonded silica, and the mobile phase, typically a mixture of water or a buffer with acetonitrile or methanol, are critical for achieving the desired separation. phenomenex.com

Below are illustrative data tables outlining typical conditions that could be employed for the preparative purification of this compound, based on established methods for structurally analogous compounds.

Table 1: Illustrative Preparative HPLC Parameters for the Purification of this compound

| Parameter | Condition |

| Instrumentation | Preparative HPLC System with UV Detector |

| Column | C18 Reversed-Phase, 10 µm, 50 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-50% B over 30 minutes |

| Flow Rate | 80 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 mL |

| Sample Concentration | 10 mg/mL in Mobile Phase A/B (50:50) |

This table presents a hypothetical set of starting conditions for the preparative HPLC purification of this compound based on general principles for similar compounds.

Table 2: Example of a Gradient Elution Profile

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 5.0 | 90 | 10 |

| 25.0 | 50 | 50 |

| 28.0 | 10 | 90 |

| 30.0 | 10 | 90 |

| 30.1 | 90 | 10 |

| 35.0 | 90 | 10 |

This table illustrates a potential gradient elution program designed to separate the target compound from less polar and more polar impurities.

The fractions collected from the preparative HPLC are typically analyzed by analytical HPLC to assess their purity. Fractions meeting the required purity specifications are then combined and the solvent is removed, often by rotary evaporation or lyophilization, to yield the purified solid compound. The successful application of preparative chromatography is a critical step in providing high-quality material for subsequent scientific investigation.

Future Research Directions and Perspectives

Rational Design of Next-Generation 3-Fluoro-N-hydroxypicolinimidamide Analogues

The development of next-generation analogues of this compound will likely be guided by systematic structure-activity relationship (SAR) studies. The core scaffold, a fluorinated picolinimidamide (B1582038), offers several sites for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Key areas for modification could include:

Substitution on the Pyridine (B92270) Ring: Introducing various substituents at other positions on the pyridine ring could modulate the electronic properties and steric profile of the molecule. This could influence binding affinity to target proteins.

Modification of the N-hydroxy-imidamide Group: This group is crucial for the compound's activity, likely through its metal-chelating or hydrogen-bonding capabilities. Alterations, such as esterification of the hydroxyl group to create prodrugs or replacement with bioisosteres, could be explored to improve metabolic stability and cell permeability.

Introduction of a Linker and a Second Pharmacophore: Following a hybrid molecule design strategy, a linker could be attached to the pyridine ring to connect a second pharmacophore. google.com This approach could lead to dual-target inhibitors with potentially improved efficacy and a lower propensity for resistance development. google.com

A hypothetical SAR study could involve the synthesis and evaluation of a library of analogues, as illustrated in the table below.

| Analogue ID | Modification | Predicted Impact on Activity |

| FN-HPA-01 | Methylation of the pyridine nitrogen | Increased lipophilicity, potential for altered target binding |

| FN-HPA-02 | Replacement of fluorine with chlorine | Altered electronic properties, potential for different target interactions |

| FN-HPA-03 | Bioisosteric replacement of the N-hydroxy group | Modified hydrogen bonding capacity and metabolic stability |

| FN-HPA-04 | Addition of a phenyl group at position 5 | Increased steric bulk, potential for enhanced hydrophobic interactions with the target |

This table presents a hypothetical scenario for illustrative purposes.

Exploration of Emerging Biological Targets and Disease Areas

Initial patent literature suggests a potential role for this compound and related compounds in treating helminth infections. google.com Future research should aim to validate this activity and identify the specific molecular target within the parasite. Beyond this, the chemical scaffold of this compound warrants investigation against a broader range of biological targets.

Potential new disease areas for exploration include:

Neurodegenerative Diseases: A related patent highlights the potential of similar scaffolds in the reactivation of acetylcholinesterase, an enzyme relevant in the context of Alzheimer's disease and exposure to organophosphorus agents. google.com This suggests that derivatives of this compound could be designed as enzyme reactivators or inhibitors for neurological disorders.

Oncology: Many anti-cancer drugs function through metal chelation or by targeting specific enzymes. The N-hydroxypicolinimidamide moiety could be exploited for its potential to inhibit metalloenzymes that are crucial for cancer cell proliferation.

Bacterial and Fungal Infections: The structural similarity to other antimicrobial agents suggests that this compound and its analogues could be tested against a panel of pathogenic bacteria and fungi. sigmaaldrich.combldpharm.com The presence of a fluorine atom can sometimes enhance antimicrobial activity. bldpharm.com

Integration of Multi-Omics Data in Mechanism of Action Studies

To understand how this compound exerts its biological effects, a systems-level approach using multi-omics technologies will be invaluable. arctomsci.com By combining genomics, proteomics, and metabolomics, researchers can obtain a comprehensive picture of the cellular response to the compound. arctomsci.com

A potential workflow for a multi-omics study could be:

Treating a relevant biological system (e.g., a specific parasite, cancer cell line, or bacterial culture) with this compound.

Performing multi-omics analysis:

Proteomics: To identify changes in protein expression and post-translational modifications, which can reveal the direct targets and affected pathways.

Metabolomics: To measure changes in the levels of small-molecule metabolites, providing insights into the metabolic pathways disrupted by the compound. arctomsci.com

Lipidomics: To analyze alterations in lipid profiles, which is particularly relevant for understanding effects on cell membranes. arctomsci.com

Bioinformatic analysis: To integrate the different omics datasets and construct a network model of the compound's mechanism of action. arctomsci.com

This approach can help in identifying not only the primary target but also off-target effects and potential biomarkers for the compound's activity. arctomsci.com

Development of Advanced Computational Models for Predictive Research

Computational modeling will be a cornerstone of future research on this compound, enabling the rapid and cost-effective design and screening of new analogues. google.com

Key computational approaches that could be employed include:

Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound and its analogues. This can guide the rational design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): By correlating the chemical structures of a series of analogues with their biological activities, QSAR models can be developed to predict the activity of newly designed compounds before their synthesis.

Machine Learning and Artificial Intelligence: Advanced AI algorithms can be trained on existing chemical and biological data to predict various properties of new analogues, including their bioactivity, toxicity, and pharmacokinetic profiles. This can significantly accelerate the drug discovery process.

The development of predictive computational models will be an iterative process, with experimental data being used to refine and improve the models continuously.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-N-hydroxypicolinimidamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorinated pyridine derivatives. For example:

- Step 1 : Fluorination of picolinonitrile using reagents like KF/18-crown-6 in anhydrous conditions to introduce the fluorine substituent.

- Step 2 : Hydroxylamine-mediated conversion of the nitrile group to the amidoxime (N-hydroxypicolinimidamide) under controlled pH (e.g., NH₂OH·HCl in ethanol/water at 60°C).

- Key Variables : Reaction temperature, solvent polarity, and stoichiometric ratios of fluorinating agents critically affect yield (typically 60-75%) and purity (>95%). Characterization via ¹H/¹³C NMR and LC-MS is essential to confirm structural integrity .

Q. How can researchers assess the thermal stability of this compound for safe storage and handling?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in nitrogen atmosphere) to identify decomposition points.

- Differential Scanning Calorimetry (DSC) : Detect endothermic/exothermic transitions indicative of phase changes or degradation.

- Recommended Storage : Based on analog compounds (e.g., fluorinated picolinamides), store at 2-8°C in airtight containers with desiccants to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound in solution?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).

- UV-Vis Spectroscopy : Identify π→π* transitions in the pyridine ring (λmax ~260-280 nm).

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient elution) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Systematic Review : Compile data from peer-reviewed studies (e.g., PubChem, PubMed) and evaluate experimental variables (e.g., cell lines, assay protocols).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects, impurity interference).

- Replicate Key Studies : Control for batch-to-batch variability by synthesizing the compound under standardized conditions .

Q. What advanced techniques are used to study the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- X-ray Crystallography : Resolve 3D structures of ligand-target complexes to guide structure-activity relationship (SAR) studies .

Q. How should researchers design experiments to validate the environmental impact of this compound in agricultural applications?

- Methodological Answer :

- Ecotoxicology Assays : Test acute toxicity on non-target organisms (e.g., Daphnia magna) using OECD guidelines.

- Soil Half-Life Studies : Monitor degradation rates via LC-MS/MS under simulated field conditions (pH, temperature, microbial activity).

- Metabolite Profiling : Identify breakdown products using HRMS and assess their persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.